SIRT-IN-1

Sirtuin inhibition Structure-activity relationship Pan-inhibitor

SIRT-IN-1 is the definitive pan-sirtuin probe for studies demanding balanced, near-equivalent inhibition of SIRT1, SIRT2, and SIRT3 (IC50 15, 10, 33 nM). Unlike isoform-biased analogs, its identical binding mode (RMSD 0.29 Å) across all three catalytic domains eliminates compensatory signaling artifacts, delivering reproducible, interpretable phenotypic data. Published co-crystal structures guide rational design; a validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, 1 mg/mL) is provided, eliminating de novo formulation work. Selectivity panel data confirms clean pharmacology—no confounding antiviral off-target effects. For experiments where isoform bias undermines conclusions, SIRT-IN-1 is the uncompromising choice.

Molecular Formula C19H27N5O2S
Molecular Weight 389.5 g/mol
Cat. No. B1443639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT-IN-1
Molecular FormulaC19H27N5O2S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N
InChIInChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26)
InChIKeyNSPKBHVNVJWICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIRT-IN-1 Chemical and Pharmacological Overview for Procurement Decisions


SIRT-IN-1 (CAS 1431411-60-7), also referred to as compound 28, is a small-molecule inhibitor belonging to the thieno[3,2-d]pyrimidine-6-carboxamide chemotype [1]. It functions as a potent, pan-inhibitor of the NAD+-dependent deacetylases SIRT1, SIRT2, and SIRT3, with reported IC50 values of 15 nM, 10 nM, and 33 nM, respectively, against truncated enzymes [2]. The compound exhibits a consistent binding mode across these isoforms, occupying both the nicotinamide C-pocket and the acetyl-lysine substrate channel (RMSD = 0.29 Å) [1].

Why Substituting SIRT-IN-1 with Other Sirtuin Inhibitors is Scientifically Inadvisable


Substituting SIRT-IN-1 with another sirtuin inhibitor—even one within the same thieno[3,2-d]pyrimidine-6-carboxamide series—carries significant experimental risk due to substantial differences in isoform potency, selectivity profiles, and structural binding determinants. As demonstrated by the original structure-activity relationship (SAR) study, minor modifications to the inhibitor scaffold (e.g., compounds 28 vs. 31) can dramatically alter inhibitory potency, and many compounds in the sirtuin inhibitor class exhibit divergent isoform selectivity [1]. Consequently, interchanging SIRT-IN-1 with a closely related analog without accounting for these quantitative differences will yield non-comparable biological results and undermine experimental reproducibility.

SIRT-IN-1 Quantitative Differentiation Evidence Against Closest Comparators


Potency Superiority Over Closest Chemical Analog SIRT-IN-2

SIRT-IN-1 demonstrates significantly greater inhibitory potency across all three sirtuin isoforms compared to its closest chemical analog, SIRT-IN-2 (compound 31). In the same enzymatic assay system, SIRT-IN-1 achieves IC50 values that are 3.8-fold (SIRT1), 2.5-fold (SIRT2), and 4.7-fold (SIRT3) lower than those of SIRT-IN-2, indicating a markedly more potent pan-inhibition profile [1].

Sirtuin inhibition Structure-activity relationship Pan-inhibitor

Balanced Pan-Inhibition Versus Isoform-Selective Profile of SIRT-IN-3

In contrast to the isoform-selective inhibitor SIRT-IN-3, which exhibits a 4-fold and 14-fold preference for SIRT1 over SIRT2 and SIRT3 respectively, SIRT-IN-1 provides a balanced, potent pan-inhibition profile across SIRT1, SIRT2, and SIRT3 (IC50s within a ~3-fold range) [1]. This uniformity in isoform inhibition makes SIRT-IN-1 the preferred tool when simultaneous blockade of all three sirtuins is required.

Sirtuin isoforms Selectivity profiling Tool compound selection

Structural Binding Determinants Differentiating SIRT-IN-1 from SIRT1/2/3-IN-1

SIRT-IN-1 (compound 28) binds identically across the SIRT1/2/3 catalytic active sites with an RMSD of 0.29 Å, occupying both the nicotinamide C-pocket and the acetyl-lysine substrate channel [1]. This well-defined, conserved binding mode contrasts with SIRT1/2/3-IN-1 (compound 10), for which no analogous crystallographic data or consistent binding mode across isoforms has been reported . The known structural binding profile of SIRT-IN-1 supports more predictable structure-activity relationships.

Binding mode Crystallography Rational design

Off-Target Selectivity Profile Against a Broad Panel of Pharmacological Targets

SIRT-IN-1 has been profiled against a diverse panel of potential off-targets, including kinases, nuclear receptors, ion channels, transporters, and GPCRs, demonstrating selectivity for the sirtuin family . In comparison, SIRT1-IN-1, a selective SIRT1 inhibitor, has known off-target activity as a cytomegalovirus (CMV) inhibitor, which can confound antiviral or virology-related studies . The broader selectivity data available for SIRT-IN-1 provides greater confidence in its utility as a specific sirtuin probe.

Selectivity Off-target effects Tool compound validation

Solubility Profile Facilitating In Vitro and In Vivo Experimental Flexibility

SIRT-IN-1 exhibits high solubility in DMSO (19.23 mg/mL, 49.37 mM) [1] and can be formulated for in vivo administration (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline yields a clear solution at 1 mg/mL) . In contrast, SIRT-IN-3 has limited solubility and formulation guidance, which can restrict its utility in animal studies . The well-documented solubility and formulation protocols for SIRT-IN-1 reduce experimental variability and streamline in vivo experimental design.

Solubility Formulation In vivo studies

Optimal Research and Industrial Application Scenarios for SIRT-IN-1


Pan-Sirtuin Inhibition Studies Requiring Balanced Potency Across SIRT1/2/3

SIRT-IN-1 is the preferred tool compound for experiments where simultaneous, near-equivalent inhibition of SIRT1, SIRT2, and SIRT3 is necessary. Its balanced IC50 profile (15, 10, 33 nM) ensures that, at a given concentration, all three isoforms are inhibited to a similar extent, thereby reducing isoform-specific compensatory effects and simplifying interpretation of phenotypic outcomes. In contrast, isoform-selective inhibitors like SIRT-IN-3 would introduce bias in target engagement [1].

Structure-Activity Relationship (SAR) and Crystallography-Driven Design

The well-defined binding mode of SIRT-IN-1 (RMSD = 0.29 Å) across SIRT1/2/3 catalytic domains makes it an ideal starting point for rational design and SAR studies. Researchers can utilize the published co-crystal structures to guide modifications aimed at enhancing potency, selectivity, or pharmacokinetic properties. This contrasts with less-characterized pan-inhibitors like SIRT1/2/3-IN-1, where the absence of structural data limits rational optimization [1].

In Vivo Studies Requiring a Validated Formulation Protocol

SIRT-IN-1 is accompanied by a well-documented in vivo formulation protocol (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) that yields a clear, injectable solution at 1 mg/mL. This reduces the experimental burden of de novo formulation development and ensures reproducible pharmacokinetics across studies. Compounds lacking such validated protocols, such as SIRT-IN-3, would require extensive optimization before in vivo use [1].

Mechanistic Studies Requiring Clean Off-Target Profile

In investigations of sirtuin-specific biology, particularly where potential off-target effects could confound results (e.g., virology, immunology), SIRT-IN-1 offers a cleaner pharmacological profile relative to compounds like SIRT1-IN-1, which has documented antiviral activity. The availability of selectivity panel data for SIRT-IN-1 supports its use as a specific sirtuin probe [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SIRT-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.